![molecular formula C14H19N3O5 B3027322 (S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate CAS No. 1286207-41-7](/img/structure/B3027322.png)
(S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate
Overview
Description
(S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
Scientific Research Applications
Asymmetric Synthesis
(S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate has been used in asymmetric synthesis processes. For instance, a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy was described, emphasizing the efficient synthesis of chiral pyrrolidine derivatives (Chung et al., 2005).
Radioprotective Effects
Research has explored the potential radioprotective effects of compounds related to (S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate. Novel chiral nitronyl nitroxyl radicals were synthesized, and their cytotoxic and radioprotective effects were evaluated, indicating potential applications in radioprotection (Qin et al., 2009).
Stability and Reduction Resistance
Studies on pyrrolidine nitroxides, which are structurally related to (S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate, have shown their high resistance to bioreduction, making them useful in various biomedical applications. For example, the stability of these compounds to reduction with ascorbate was investigated, which is significant for their use as molecular probes and labels in biophysics and biomedical research (Taratayko et al., 2022).
Supramolecular Chemistry
The compound has applications in supramolecular chemistry. Research on oxopyrrolidine analogues, similar in structure to (S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate, has revealed their ability to form diverse supramolecular arrangements influenced by weak intermolecular interactions. This insight demonstrates the potential of such compounds in the construction of complex molecular assemblies (Samipillai et al., 2016).
Chemical Synthesis and Characterization
This compound has also been a focus in the fields of chemical synthesis and characterization. Various studies have described the synthesis, characterization, and application of related tert-butyl pyrrolidine-1-carboxylate derivatives, highlighting their relevance in organic chemistry and materials science (Nguyen et al., 2009).
properties
IUPAC Name |
tert-butyl (3S)-3-(3-nitropyridin-2-yl)oxypyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-14(2,3)22-13(18)16-8-6-10(9-16)21-12-11(17(19)20)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFLNSWDDBREJL-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120659 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[(3-nitro-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate | |
CAS RN |
1286207-41-7 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[(3-nitro-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[(3-nitro-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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